molecular formula C70H92ClN17O14 B055110 Cetrorelix CAS No. 120287-85-6

Cetrorelix

Cat. No. B055110
M. Wt: 1431 g/mol
InChI Key: SBNPWPIBESPSIF-MHWMIDJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Cetrorelix is synthesized via Fmoc solid phase peptide synthesis methods, utilizing Rink Amide-AM Resin with activation systems such as HOBt/DIC or HOAt/DIC. This method has been optimized to yield cetrorelix with high purity (over 99% upon purification) and an overall yield of about 62%, making it suitable for industrial preparation (Xiang Guang, 2010).

Molecular Structure Analysis

The molecular structure of cetrorelix is characterized by the presence of specific amino acid sequences and functional groups that contribute to its GnRH antagonist properties. While detailed molecular structure analysis specific to cetrorelix was not directly provided in the sources, understanding its decapeptide nature and sequence is crucial for its biological activity against GnRH receptors.

Chemical Reactions and Properties

The chemical properties of cetrorelix involve its interaction and binding with GnRH receptors, inhibiting the natural effects of GnRH. This leads to a decrease in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), essential for its application in medical treatments. The chemical stability of cetrorelix can be influenced by environmental factors such as formaldehyde, which may lead to the formation of impurities like methylene dimer (Mingliang Li et al., 2021).

Physical Properties Analysis

The physical properties of cetrorelix, such as solubility and adsorption characteristics, play a significant role in its formulation and therapeutic efficacy. For example, cetrorelix's adsorption can be influenced by the dissolution medium and the type of solid surface, which is essential for the development of its pharmaceutical formulations (H. Grohganz et al., 2004).

Scientific Research Applications

  • Brain Function in Mice and Rats : Cetrorelix affects brain function in mice and rats. It has been shown to correct memory consolidation impairment caused by beta-amyloid 25-35, exhibiting anxiolytic and antidepressive actions without impacting open-field activity, suggesting potential for clinical trials in patients with anxiety, depression, and Alzheimer's disease (Telegdy et al., 2009); (Telegdy et al., 2010).

  • Cancer Treatment : Cetrorelix has shown inhibitory effects on the growth and colony-forming ability of multiple myeloma cells, including those resistant to other treatments. It induces apoptosis and affects critical pathways for cell growth and survival, suggesting its potential as a therapeutic option for multiple myeloma (Wen et al., 2010). Moreover, it has been studied for its anticancer activity in platinum-resistant ovarian cancer, showing activity against this refractory population with minimal toxicity (Verschraegen et al., 2003).

  • Controlled Ovarian Stimulation : Cetrorelix is used in fertility treatments to control endogenous gonadotrophin secretion. Its pharmacokinetics and pharmacodynamics were evaluated in healthy women, showing effective suppression of follicle-stimulating hormone, luteinizing hormone, and estradiol concentrations, thereby effectively delaying the LH surge (Duijkers et al., 1998); (Nagaraja et al., 2003).

  • Benign Prostatic Hyperplasia (BPH) : Cetrorelix has been assessed for its efficacy and safety in patients with symptomatic BPH, showing rapid improvement in symptoms and persisting effects up to 16 weeks after the last dose, indicating its potential for long-term disease management (Debruyne et al., 2008).

Safety And Hazards

Cetrorelix should be handled with care to avoid breathing mist, gas, or vapours. It should not come into contact with skin and eyes. Personal protective equipment should be used when handling Cetrorelix, including chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, personnel should be evacuated to safe areas and people should be kept away from and upwind of the spill/leak .

Future Directions

Recently, Akorn Operating Company LLC, a specialty pharmaceutical company, announced that it received FDA approval for a generic version of Cetrorelix Acetate for Injection . This suggests that there may be more affordable options for Cetrorelix in the future, potentially increasing its accessibility for patients.

properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C70H92ClN17O14/c1-39(2)31-52(61(94)82-51(15-9-28-77-69(73)74)68(101)88-30-10-16-58(88)67(100)79-40(3)59(72)92)83-60(93)50(14-8-29-78-70(75)102)81-63(96)54(34-43-20-25-49(91)26-21-43)86-66(99)57(38-89)87-65(98)56(36-45-11-7-27-76-37-45)85-64(97)55(33-42-18-23-48(71)24-19-42)84-62(95)53(80-41(4)90)35-44-17-22-46-12-5-6-13-47(46)32-44/h5-7,11-13,17-27,32,37,39-40,50-58,89,91H,8-10,14-16,28-31,33-36,38H2,1-4H3,(H2,72,92)(H,79,100)(H,80,90)(H,81,96)(H,82,94)(H,83,93)(H,84,95)(H,85,97)(H,86,99)(H,87,98)(H4,73,74,77)(H3,75,78,102)/t40-,50-,51+,52+,53-,54+,55-,56-,57+,58+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNPWPIBESPSIF-MHWMIDJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCNC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H92ClN17O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7040996
Record name Cetrorelix
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Molecular Weight

1431.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cetrorelix
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Solubility

6.94e-03 g/L
Record name Cetrorelix
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Mechanism of Action

Cetrorelix binds to the gonadotropin releasing hormone receptor and acts as a potent inhibitor of gonadotropin secretion. It competes with natural GnRH for binding to membrane receptors on pituitary cells and thus controls the release of LH and FSH in a dose-dependent manner., Cetrotide competes with natural GnRH for binding to membrane receptors on pituitary cells and thus controls the release of LH and FSH in a dose-dependent manner. The onset of LH suppression is approximately one hour with the 3 mg dose and two hours with the 0.25 mg dose. This suppression is maintained by continuous treatment and there is a more pronounced effect on LH than on FSH. An initial release of endogenous gonadotropins has not been detected with Cetrotide, which is consistent with an antagonist effect., GnRH induces the production and release of luteinizing hormone (LH) and follicle stimulating hormone (FSH) from the gonadotrophic cells of the anterior pituitary. Due to a positive estradiol (E2) feedback at midcycle, GnRH liberation is enhanced resulting in an LH-surge. This LH-surge induces the ovulation of the dominant follicle, resumption of oocyte meiosis and subsequently luteinization as indicated by rising progesterone levels., The mechanisms through which luteinizing hormone (LH)-releasing hormone (LHRH) antagonists suppress pituitary gonadotroph functions and LHRH-receptor (LHRH-R) expression are incompletely understood. Consequently, we investigated the direct effect of LHRH antagonist cetrorelix in vitro on the expression of the pituitary LHRH-R gene and its ability to counteract the exogenous LHRH and the agonist triptorelin in the regulation of this gene. We also compared the effects of chronic administration of cetrorelix and triptorelin on the LHRH-R mRNA level and gonadotropin secretion in ovariectomized (OVX) and normal female rats. The exposure of pituitary cells in vitro to 3-min pulses of 1 nM LHRH or 0.1 nM triptorelin for 5 hr increased the LHRH-R mRNA level by 77-88%. Continuous perfusion of the cells with 50 nM cetrorelix did not cause any significant changes, but prevented the stimulatory effect of LHRH pulses on the receptor mRNA expression. In OVX rats, 10 days after administration of a depot formulation of cetrorelix, releasing 100 microg of peptide daily, the elevated LHRH-R mRNA level was decreased by 73%, whereas daily injection of 100 microg of triptorelin caused a 41% suppression. In normal female rats, cetrorelix treatment suppressed the LHRH-R mRNA level by 33%, but triptorelin increased it by 150%. The highly elevated serum LH levels in OVX rats and the normal LH concentration of cycling rats were rapidly and completely suppressed by cetrorelix. Triptorelin decreased the serum LH in OVX rats to the precastration level, but had no effect on basal LH in normal rats. Our results confirm that LHRH antagonists, such as cetrorelix, inhibit the gene expression of pituitary LHRH-R indirectly, by counteracting the stimulatory effect of LHRH. A rapid suppression of serum LH by LHRH antagonists would be advantageous in the treatment of sex hormone-dependent tumors and other conditions., Cetrorelix binds with high affinity to luteinising hormone releasing hormone (LHRH) receptors, and labelled LHRH was shown to be displaced from the two classes of LHRH receptors by the compound. In vitro, cetrorelix dose-dependently inhibited the LHRH-mediated LH release in perfused rat pituitary cell systems. Further, in a recently established in vitro assay, cetrorelix proved to be a high affinity antagonist at the LHRH-receptor and dose-dependently blocked the signal transduction induced by LHRH.
Record name Cetrorelix
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Product Name

Cetrorelix

CAS RN

120287-85-6
Record name Cetrorelix [INN:BAN]
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Record name (2S)-N-[(2S)-5-carbamimidamido-1-[(2S)-2-{[(1R)-1-carbamoylethyl]carbamoyl}pyrrolidin-1-yl]-1-oxopentan-2-yl]-2-[(2R)-5-(carbamoylamino)-2-[(2S)-2-[(2S)-2-[(2R)-2-[(2R)-3-(4-chlorophenyl)-2-[(2R)-2-acetamido-3-(naphthalen-2-yl)propanamido]propanamido]-3-(pyridin-3-yl)propanamido]-3-hydroxypropanamido]-3-(4-hydroxyphenyl)propanamido]pentanamido]-4-methylpentanamide
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9,960
Citations
T Reissmann, AV Schally, P Bouchard… - Human …, 2000 - academic.oup.com
… results obtained with Cetrorelix will be summarised, including the indication of controlled ovarian stimulation for assisted reproduction techniques for which Cetrorelix Cetrotideq; Asta …
Number of citations: 212 academic.oup.com
HM Behre, B Klein, E Steinmeyer… - The Journal of …, 1992 - academic.oup.com
… of 1.0 and 2.0 mg cetrorelix, testosterone values were no … The only side-effect observed after the administration of cetrorelix … In conclusion, the new GnRH antagonist cetrorelix effectively …
Number of citations: 111 academic.oup.com
B Pechstein, NV Nagaraja, R Hermann… - The Journal of …, 2000 - Wiley Online Library
Cetrorelix (CET), a potent luteinizing hormone‐releasing hormone (LH‐RH) antagonist, was recently approved for the prevention of premature ovulation in patients undergoing a …
Number of citations: 40 accp1.onlinelibrary.wiley.com
D Finas, D Hornung, K Diedrich… - Expert Opinion on …, 2006 - Taylor & Francis
… , only unchanged cetrorelix was detected in the urine. Unchanged cetrorelix and small … in the urine as unchanged cetrorelix, but 5 – 10% was eliminated as cetrorelix and the four …
Number of citations: 38 www.tandfonline.com
J Pinski, N Lamharzi, G Halmos, K Groot… - …, 1996 - academic.oup.com
… Cetrorelix acetate and Cetrorelix pamoate depot, respectively. The testosterone response was virtually abolished in groups receiving Cetrorelix… reductions in the Cetrorelix acetate group …
Number of citations: 85 academic.oup.com
K Diedrich, C Diedrich, E Santos, C Zoll… - Human …, 1994 - academic.oup.com
… surges by the administration of Cetrorelix, a potent antagonist … (HCG) the GnRII antagon Cetrorelix was given daily. HCG was … Hence, treatment with Cetrorelix proved to be much more …
Number of citations: 395 academic.oup.com
I Leroy, MF d'Acremont, S Brailly-Tabard, R Frydman… - Fertility and sterility, 1994 - Elsevier
Objectives To assess the ability of a new third-generation GnRH antagonist, Cetrorelix (Asta Medica AG, Frankfurt am Main, Germany), to postpone the LH surge after a single injection …
Number of citations: 90 www.sciencedirect.com
I Tur-Kaspa, D Ezcurra - Expert opinion on drug metabolism & …, 2009 - Taylor & Francis
… Objective: To review the role of cetrorelix, the first GnRH antagonist approved for the … published literature on cetrorelix. Results: Both multiple- and single-dose cetrorelix protocols were …
Number of citations: 34 www.tandfonline.com
C Albano, J Smitz, M Camus, H Riethmüller-Winzen… - Fertility and …, 1997 - Elsevier
… with 0.5 and 0.25 mg of Cetrorelix, and serum LH concentrations … Cetrorelix; therefore, treatment with this dose was discontinued. Conclusion(s): The minimal effective dose of Cetrorelix …
Number of citations: 328 www.sciencedirect.com
AM Comaru-Schally, W Brannan… - The Journal of …, 1998 - academic.oup.com
As the life expectancy for men increases, more cases of benign prostatic hyperplasia (BPH) will be expected. Symptomatic BPH causes morbidity and can lower the quality of life. We …
Number of citations: 77 academic.oup.com

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